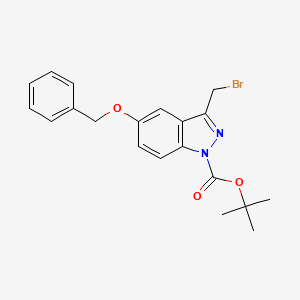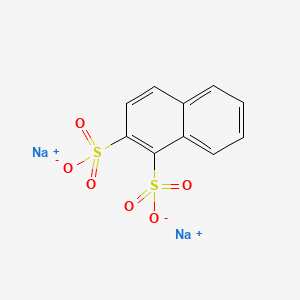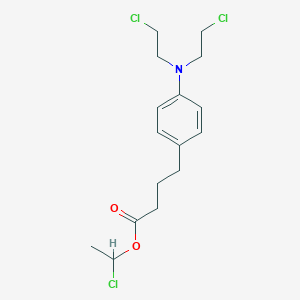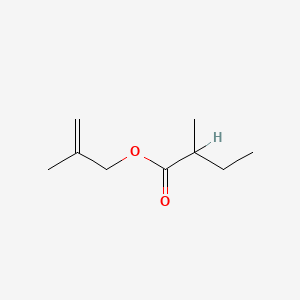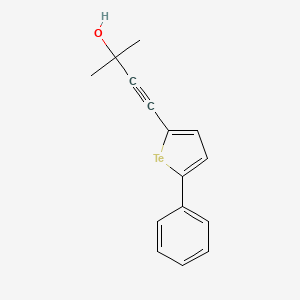
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is a chemical compound known for its unique structure and properties This compound features a tellurophene ring, which is a five-membered ring containing tellurium, and a butyn-2-ol moiety, which includes a triple bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol typically involves the formation of the tellurophene ring followed by the introduction of the butyn-2-ol moiety. One common method involves the reaction of phenylacetylene with tellurium tetrachloride to form the tellurophene ring. This intermediate is then reacted with 2-methyl-3-butyn-2-ol under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Applications De Recherche Scientifique
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems that involve tellurium.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The tellurium atom can form bonds with different biological molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the tellurium atom, resulting in different chemical reactivity.
2-Methyl-3-butyn-2-ol: A simpler structure without the tellurophene ring.
4-Bromo-2-methyl-3-butyn-2-ol: Contains a bromine atom instead of tellurium, leading to different reactivity and applications.
Uniqueness
The presence of the tellurium atom in 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is particularly valuable in applications requiring specific reactivity and interactions.
Propriétés
Numéro CAS |
920977-33-9 |
|---|---|
Formule moléculaire |
C15H14OTe |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
2-methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H14OTe/c1-15(2,16)11-10-13-8-9-14(17-13)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
Clé InChI |
MEQAXBZLDAVXER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


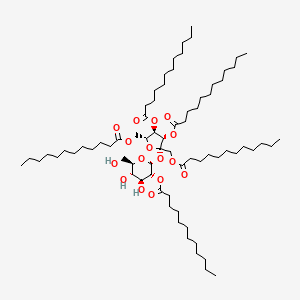
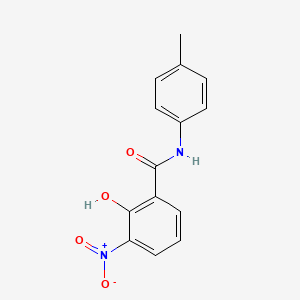
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
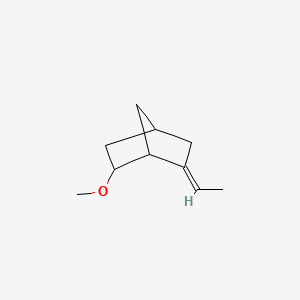

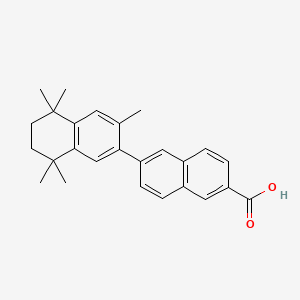
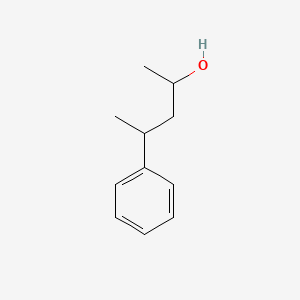
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

